1-[(1R,3S)-3-cyanocyclopentyl]-3-[1-(1,3-oxazol-2-yl)-2-phenylethyl]urea
Description
1-[(1R,3S)-3-cyanocyclopentyl]-3-[1-(1,3-oxazol-2-yl)-2-phenylethyl]urea is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyanocyclopentyl group and an oxazolyl-phenylethyl group linked by a urea moiety.
Properties
IUPAC Name |
1-[(1R,3S)-3-cyanocyclopentyl]-3-[1-(1,3-oxazol-2-yl)-2-phenylethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c19-12-14-6-7-15(10-14)21-18(23)22-16(17-20-8-9-24-17)11-13-4-2-1-3-5-13/h1-5,8-9,14-16H,6-7,10-11H2,(H2,21,22,23)/t14-,15+,16?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQMRNNSQAENEZ-QMRHZFGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C#N)NC(=O)NC(CC2=CC=CC=C2)C3=NC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H]1C#N)NC(=O)NC(CC2=CC=CC=C2)C3=NC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1R,3S)-3-cyanocyclopentyl]-3-[1-(1,3-oxazol-2-yl)-2-phenylethyl]urea typically involves multiple steps, including the formation of the cyanocyclopentyl intermediate and the oxazolyl-phenylethyl intermediate, followed by their coupling through a urea linkage. Common synthetic routes may involve:
Formation of the cyanocyclopentyl intermediate: This can be achieved through the reaction of cyclopentanone with cyanide sources under basic conditions.
Formation of the oxazolyl-phenylethyl intermediate: This step may involve the reaction of phenylethylamine with oxalyl chloride to form the oxazolyl ring.
Coupling reaction: The final step involves the reaction of the two intermediates with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(1R,3S)-3-cyanocyclopentyl]-3-[1-(1,3-oxazol-2-yl)-2-phenylethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the urea moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
1-[(1R,3S)-3-cyanocyclopentyl]-3-[1-(1,3-oxazol-2-yl)-2-phenylethyl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor antagonist.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(1R,3S)-3-cyanocyclopentyl]-3-[1-(1,3-oxazol-2-yl)-2-phenylethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- 1-[(1R,3S)-3-cyanocyclopentyl]-3-[1-(1,3-thiazol-2-yl)-2-phenylethyl]urea
- 1-[(1R,3S)-3-cyanocyclopentyl]-3-[1-(1,3-imidazol-2-yl)-2-phenylethyl]urea
Uniqueness
1-[(1R,3S)-3-cyanocyclopentyl]-3-[1-(1,3-oxazol-2-yl)-2-phenylethyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxazolyl group, in particular, differentiates it from similar compounds and may contribute to its unique reactivity and interactions with molecular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
